
N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzothiazole derivatives related to the chemical compound have been studied for their corrosion inhibiting effects. Research conducted by Hu et al. (2016) on two benzothiazole derivatives showed high efficiency in preventing steel corrosion in a 1 M HCl solution. These inhibitors can adsorb onto surfaces via both physical and chemical means, suggesting the potential application of N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide in corrosion protection. (Hu et al., 2016)
Antimicrobial Activity
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives related to the chemical compound, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's potential utility in developing new antimicrobial agents. (Patel et al., 2012)
Cancer Research
Hamad et al. (2010) explored amino acid derivatives, including structures similar to the chemical compound, for their anti-HIV activity. One of the synthesized compounds showed potent inhibition of HIV-1 replication in vitro, suggesting a promising direction for cancer and antiviral research. (Hamad et al., 2010)
Herbicide Development
The molecule has been analyzed in the context of herbicide development, with Mereiter (2011) detailing its structural features and interactions. This analysis supports the compound's potential use in creating effective herbicides with specific targeting capabilities. (Mereiter, 2011)
Wirkmechanismus
Target of Action
The primary targets of N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide signaling pathway, which is involved in a variety of cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key molecule in the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of the phosphoinositide signaling pathway by N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide can have downstream effects on various cellular processes. For instance, it can affect cell growth and proliferation by disrupting the signaling pathways that regulate these processes .
Result of Action
The molecular and cellular effects of N-[5-({[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide’s action depend on the specific cellular context. By inhibiting key enzymes in the phosphoinositide signaling pathway, it can potentially disrupt a variety of cellular processes, leading to altered cell growth, proliferation, and survival .
Eigenschaften
IUPAC Name |
N-[5-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O4S2/c1-7(20)15-12-13-6-9(24-12)25(21,22)14-5-8-16-10(19(2)3)18-11(17-8)23-4/h6,14H,5H2,1-4H3,(H,13,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDNSUYFATEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


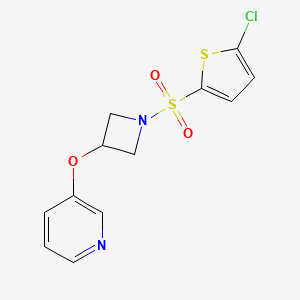

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)
![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)
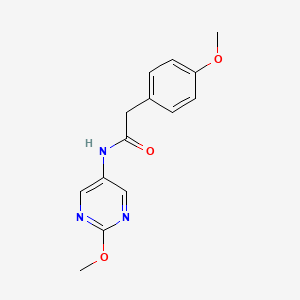
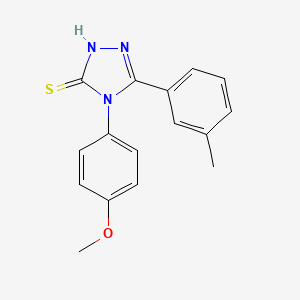
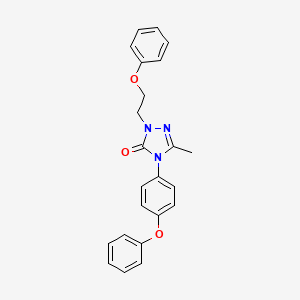
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)

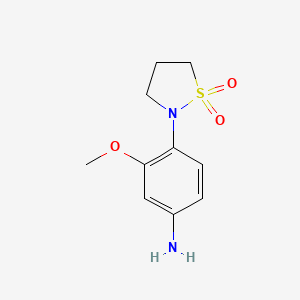

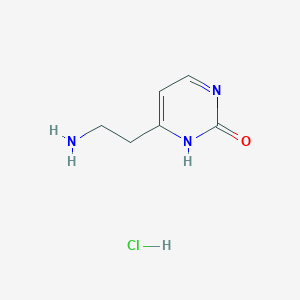
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)